![molecular formula C15H13N3O2 B2401288 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 950380-06-0](/img/structure/B2401288.png)

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

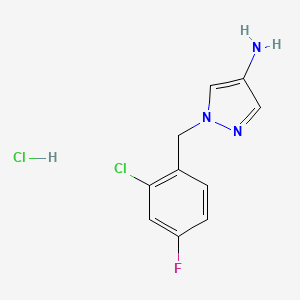

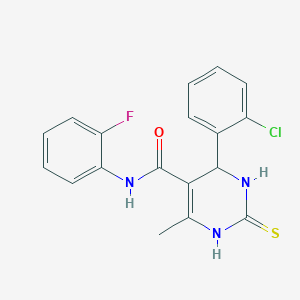

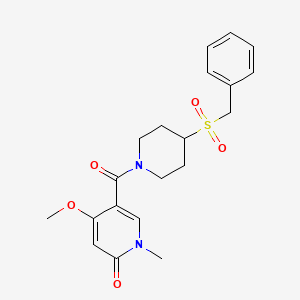

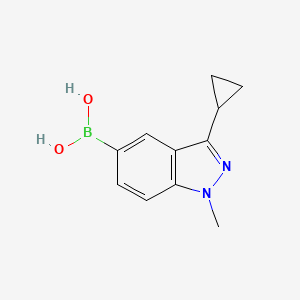

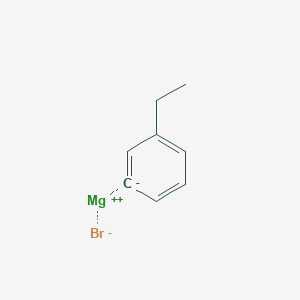

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.288. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, including compounds structurally related to 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, have been synthesized and tested as corrosion inhibitors. These compounds were evaluated for their efficiency in preventing corrosion on steel surfaces in both acidic and mineral oil media. The studies revealed that the compounds offer promising inhibition efficiencies, indicating their potential application in protecting metals against corrosion in various industrial settings (Yıldırım & Cetin, 2008).

Antimicrobial and Antitumor Activities

Novel acetamide derivatives have been investigated for their antimicrobial and antitumor activities. These studies involve the synthesis of various heterocycles incorporating a thiadiazole moiety and assessing their insecticidal properties against specific pests, as well as evaluating their antimicrobial potential. Such research underscores the versatility of acetamide derivatives, including those similar to this compound, in developing new therapeutic agents (Fadda et al., 2017).

Synthesis and Evaluation of Novel Compounds

The synthesis and evaluation of novel compounds, including those with acetamide structures, have led to the discovery of compounds with significant biological activities. These activities include potential applications in corrosion inhibition, as mentioned, and in the treatment of diseases involving ACAT-1 overexpression. The research demonstrates the process of molecular design, synthesis, and evaluation, highlighting the potential of such compounds in various scientific and therapeutic applications (Shibuya et al., 2018).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs, including quantum mechanical studies and ligand-protein interactions, have explored their potential in applications like fluorescent probes for detecting specific ions, such as mercury. This research indicates the role of acetamide derivatives in developing materials for environmental monitoring and renewable energy technologies (Mary et al., 2020).

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

It is common for similar compounds to affect various biochemical pathways, leading to downstream effects such as altered gene expression, modulation of enzymatic activity, or disruption of cellular homeostasis .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body .

Result of Action

Similar compounds have been shown to induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in cell morphology .

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the solvent effect on the hydrogen bond dynamical process has been analyzed theoretically . The degree of charge transfer gradually increased with an increase in solvent polarity . These factors can affect the compound’s stability, efficacy, and overall action .

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-15(17-10-11-5-3-4-8-16-11)9-13-12-6-1-2-7-14(12)20-18-13/h1-8H,9-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPLGWNLJQAGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea](/img/structure/B2401206.png)

![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)

![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401214.png)

![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)

![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)

![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)

![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/no-structure.png)